Penicillic acid - 90-65-3

Penicillic acid

Catalog Number: EVT-302254
CAS Number: 90-65-3
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Penicillic acid is a mycotoxin, a toxic secondary metabolite produced by various fungal species, predominantly those belonging to the genera Penicillium and Aspergillus. [] It was first isolated from Penicillium puberulum cultures. [] Penicillic acid contamination is a concern in various agricultural products, including grains, nuts, and fruits. [] It poses potential risks to animal and human health due to its toxic properties. [, ]

Dihydropenicillic acid

Compound Description: Dihydropenicillic acid is a fungal metabolite structurally similar to penicillic acid, differing by the absence of a double bond within the furanone ring. It exhibits inhibitory activity against LPS-induced NO production and NF-κB activation without affecting protein synthesis. [] Additionally, it demonstrates the ability to inhibit advanced glycation end product (AGE)-induced NO production. []

Relevance: Dihydropenicillic acid's structural similarity and shared biological activity as an NF-κB inhibitor with penicillic acid highlight their close relationship. Both compounds were isolated from Penicillium species, further suggesting a connection in their biosynthetic pathways. []

6-Methyl-1,2,4-benzenetriol

Compound Description: 6-Methyl-1,2,4-benzenetriol, also known as 6-methylorenzol, is a key intermediate in the biosynthesis of penicillic acid by Penicillium cyclopium. [] Studies using radiolabeled precursors demonstrated that P. cyclopium rapidly incorporates the labeled carbon from [1-14C]acetic acid into 6-methyl-1,2,4-benzenetriol. [] Further experiments confirmed the conversion of radiolabeled 6-methyl-1,2,4-benzenetriol into penicillic acid by P. cyclopium NRRL 1888. []

Relevance: 6-Methyl-1,2,4-benzenetriol is a direct precursor in the biosynthetic pathway of penicillic acid. This finding provides valuable insights into the metabolic processes involved in penicillic acid production by Penicillium cyclopium. []

Orsellinic acid

Compound Description: Orsellinic acid, a known intermediate in the penicillic acid biosynthetic pathway, is produced by Penicillium cyclopium from acetate units. [] Radiolabeling studies with tritium revealed a stereospecific labeling pattern in the C-5 methylene protons of penicillic acid derived from acetate-T. [] This finding suggests a 4,5-cleavage of the aromatic ring in orsellinic acid during penicillic acid formation. []

Relevance: Orsellinic acid is another crucial precursor in the penicillic acid biosynthetic pathway. The 4,5-cleavage of its aromatic ring is a critical step in the transformation of orsellinic acid to penicillic acid. []

1,4-Dihydroxy-6-methoxy-2-methylbenzene

Compound Description: 1,4-Dihydroxy-6-methoxy-2-methylbenzene is an intermediate in the penicillic acid biosynthetic pathway, situated downstream of 6-methyl-1,2,4-benzenetriol. [] When added to cultures of Penicillium cyclopium mutant SK2N6, this compound is effectively converted into penicillic acid. []

Relevance: The ability of P. cyclopium SK2N6 to convert 1,4-Dihydroxy-6-methoxy-2-methylbenzene to penicillic acid places it as a direct precursor in the biosynthetic pathway. This finding further elucidates the sequence of biochemical transformations leading to penicillic acid production. []

6-Methoxy-2-methylbenzoquinone(1,4)

Compound Description: 6-Methoxy-2-methylbenzoquinone(1,4) is another intermediate in the penicillic acid biosynthetic pathway, positioned downstream of 6-methyl-1,2,4-benzenetriol. [] Similar to 1,4-dihydroxy-6-methoxy-2-methylbenzene, this compound is also converted into penicillic acid when introduced to Penicillium cyclopium mutant SK2N6 cultures. []

Relevance: The conversion of 6-methoxy-2-methylbenzoquinone(1,4) to penicillic acid by P. cyclopium SK2N6 confirms its role as a direct precursor in the biosynthetic pathway, providing further details about the intermediates involved and the order of their appearance during penicillic acid production. []

Relevance: The inability of 1-O-methylorcinol to be converted into penicillic acid by P. cyclopium SK2N6, despite its structural similarities to other intermediates, suggests that it is not a direct precursor in the biosynthetic pathway. This highlights the specificity of the enzymes involved in each step of penicillic acid biosynthesis. []

Source

Penicillic acid is predominantly derived from fungal species, particularly Penicillium and Aspergillus. These fungi are commonly found in agricultural products and can contaminate crops during storage and processing. The production of penicillic acid occurs as a result of the metabolic processes of these fungi, especially under conditions that promote fungal growth and sporulation .

Classification

Penicillic acid is classified as a mycotoxin, which falls under the broader category of secondary metabolites produced by fungi. Mycotoxins are toxic compounds that can have harmful effects on human health when ingested through contaminated food sources .

Synthesis Analysis

Methods

The synthesis of penicillic acid can be achieved through fermentation processes involving specific strains of Penicillium. For example, a notable method involves the fermentation of Penicillium T2-8, which is an endophytic fungus isolated from wild plants. The process includes several key steps:

  1. Fermentation: The fungal strain is cultured in a suitable medium at controlled temperatures (27-30 °C) for approximately 12-14 days.
  2. Extraction: Following fermentation, the culture broth undergoes ultrasonic extraction using ethyl acetate to separate the penicillic acid from other metabolites.
  3. Purification: The crude extract is further purified using gel column chromatography, achieving high purity levels (95-98%) for the penicillic acid .

Technical Details

The concentration of penicillic acid in the fermentation liquor can reach up to 1.77 g/L, with methods such as high-performance liquid chromatography used for quantification and analysis of purity .

Molecular Structure Analysis

Data

The compound's molecular weight is approximately 170.17 g/mol, and it exhibits certain functional groups that contribute to its chemical behavior and biological activity .

Chemical Reactions Analysis

Reactions

Penicillic acid can undergo various chemical reactions typical of organic compounds. Notably, it can react with nucleophiles due to its electrophilic carbonyl groups. Additionally, it may participate in hydrolysis reactions under acidic or basic conditions.

Technical Details

The stability of penicillic acid can be affected by environmental factors such as pH and temperature, influencing its degradation rate during storage or processing .

Mechanism of Action

Process

The mechanism of action for penicillic acid primarily relates to its toxicity as a mycotoxin. It interferes with cellular processes in organisms that consume contaminated food products. The exact biochemical pathways remain under investigation but are believed to involve disruption of protein synthesis or induction of oxidative stress within cells.

Data

Studies indicate that exposure to penicillic acid can lead to adverse health effects, including immunotoxicity and potential carcinogenicity, highlighting the importance of monitoring its levels in food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Penicillic acid typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and ethyl acetate but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point is reported to be around 150 °C.
  • Stability: Penicillic acid is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry have been developed for the detection and quantification of penicillic acid in various matrices, including fruits and cereals .

Applications

Scientific Uses

Penicillic acid has several applications in scientific research:

  • Food Safety Monitoring: Due to its toxic nature, it is essential for monitoring penicillic acid levels in food products to ensure consumer safety.
  • Mycotoxin Research: Studies on penicillic acid contribute to understanding mycotoxin effects on health and their mechanisms within biological systems.
  • Agricultural Practices: Research into fungal contamination helps develop better storage practices for crops to minimize mycotoxin production.
Introduction to Penicillic Acid

Historical Context and Discovery

Penicillic acid holds the distinction of being one of the earliest discovered mycotoxins. Initial isolation occurred in 1913 by Alsberg and Black from Penicillium puberulum (later reclassified as P. cyclopium) cultured on maize. The compound was named for its fungal source, establishing its identity as a secondary metabolite [1] [10]. Structural elucidation followed in 1936 when Birkinshaw and colleagues identified its molecular framework from Penicillium cyclopium, revealing a highly reactive polyketide-derived lactone featuring both aldehyde and carboxylic acid functional groups. This discovery positioned penicillic acid among the first fungal metabolites subjected to chemical characterization, predating renowned compounds like penicillin by over 15 years [8] [10]. Early research noted its antibacterial properties, though its instability and lower toxicity compared to emerging antibiotics limited therapeutic interest [10].

Natural Occurrence and Ecological Significance

Penicillic acid occurs naturally in diverse agricultural commodities, particularly under suboptimal storage conditions. Key substrates include:

  • Cereals: Frequently detected in high-moisture corn stored at low temperatures, often co-occurring with ochratoxin A [2] [10].
  • Fruit Systems: Found in decaying apples and citrus fruits colonized by toxigenic Penicillium spp. [2].
  • Legumes: Contaminates stored beans via Aspergillus-derived production [2].

Ecologically, penicillic acid functions as a chemical defense compound or allelopathic agent. Its rapid reaction with sulfhydryl-containing molecules (e.g., glutathione) in competing microorganisms or plant tissues neutralizes its toxicity but contributes to ecological interactions. This reactivity reduces its persistence in complex biological matrices, though it remains significant in closed storage ecosystems [2] [10]. In intertidal environments, penicillic acid-producing fungi participate in nutrient recycling through the decomposition of organic matter, though direct evidence of in situ production remains limited [5].

Taxonomy of Producing Fungi

Penicillic acid is biosynthesized by multiple genera within the Aspergillaceae, primarily certain species of Penicillium and Aspergillus [2] [10]. Taxonomically significant producers include:

GenusSignificant SpeciesHabitat Prevalence
PenicilliumP. aurantiogriseum, P. polonicum, P. commune, P. thymicolaCereals, cured meats, soil
AspergillusA. ochraceus, A. sclerotiorum, A. melleusStored grains, legumes

Table 1: Major Fungal Producers of Penicillic Acid and Their Common Niches [1] [5] [10]

Phylogenetic studies reveal that production capability correlates strongly with specific clades. In Aspergillus, it is primarily associated with section Circumdati (particularly series Ochracei), while in Penicillium, it clusters within series Viridicata and Penicillium [3] [10]. Chemotaxonomy utilizes penicillic acid as a phenotypic marker for species delineation, though not all strains within a species consistently produce it due to epigenetic regulation of biosynthetic gene clusters [3] [10]. Recent metagenomic studies of intertidal zones using β-tubulin (BenA) sequencing detected additional penicillic acid-producing Penicillium species (P. antarcticum, P. koreense), expanding known ecological niches to marine environments [5].

Properties

CAS Number

90-65-3

Product Name

Penicillic acid

IUPAC Name

3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)

InChI Key

VOUGEZYPVGAPBB-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)C(=CC(=O)O)OC

Solubility

MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE
SOLUBLE IN ACETONE

Synonyms

Acid, Penicillic
Penicillic Acid

Canonical SMILES

CC(=C)C(=O)C(=CC(=O)O)OC

Isomeric SMILES

CC(=C)C(=O)/C(=C\C(=O)O)/OC

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